Asulacrine
Overview
Description
Asulacrine is a synthetic acridine derivative known for its broad-spectrum antitumor activity. It combines the substructures of m-amsacrine and DACA, resulting in an improved pharmacokinetic profile and a broader scope of applications against leukemia, Lewis lung tumors, and many solid tumors .
Preparation Methods
Synthetic Routes and Reaction Conditions: Asulacrine can be synthesized using a thin-film hydration and extrusion method to fabricate PEGylated liposomal membranes, followed by a freeze and thaw process . This method involves the use of ammonium sulfate gradient as an influx driving force for this compound solubilized with sulfobutyl ether-β-cyclodextrin . Additionally, this compound nanosuspensions can be prepared by ultra-turrax homogenization followed by high-pressure homogenization .
Industrial Production Methods: Industrial production methods for this compound involve optimizing liposomal preparation and loading conditions to achieve high drug loading. This includes the use of dialysis to remove untrapped ammonium sulfate and adjusting the pH and sulfobutyl ether-β-cyclodextrin levels in the loading solution .
Chemical Reactions Analysis
Types of Reactions: Asulacrine undergoes various chemical reactions, including oxidation and reduction. During metabolism, this compound is converted to more hydrophilic species by oxidation, and in tumor cells, the reductive environment can provide partially hydrogenated acridines .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents for the conversion to hydrophilic species and reducing agents for partial hydrogenation in tumor cells .
Major Products Formed: The major products formed from these reactions include hydrophilic species and partially hydrogenated acridines .
Scientific Research Applications
Asulacrine has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used as an antitumor agent with applications against leukemia, Lewis lung tumors, and many solid tumors . Additionally, this compound’s ability to penetrate the blood-brain barrier makes it a potential candidate for the treatment of central nervous system tumors and neurodegenerative diseases .
Mechanism of Action
Asulacrine exerts its effects by intercalating into DNA and inhibiting the enzyme topoisomerase II, which is essential for DNA replication and cell division . This inhibition leads to the disruption of DNA synthesis and ultimately induces apoptosis in cancer cells. This compound also interacts with various proteins, contributing to its broad-spectrum antitumor activity .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to asulacrine include m-amsacrine, DACA, and other acridine derivatives such as nitracrine, BRACO19, and quinacrine .
Uniqueness: this compound is unique due to its improved pharmacokinetic profile and broader scope of applications compared to other similar compounds. It combines the substructures of m-amsacrine and DACA, resulting in enhanced activity against a variety of tumors .
Properties
IUPAC Name |
9-[4-(methanesulfonamido)-2-methoxyanilino]-N,5-dimethylacridine-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O4S/c1-14-7-5-8-16-21(14)27-23-17(9-6-10-18(23)24(29)25-2)22(16)26-19-12-11-15(13-20(19)32-3)28-33(4,30)31/h5-13,28H,1-4H3,(H,25,29)(H,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWHSQQYCDVSBRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=C3C=CC=C(C3=N2)C(=O)NC)NC4=C(C=C(C=C4)NS(=O)(=O)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00230663 | |
Record name | Asulacrine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00230663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80841-47-0 | |
Record name | Asulacrine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80841-47-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Asulacrine [BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080841470 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Asulacrine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00230663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ASULACRINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S8P50T62B6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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